BenchChemオンラインストアへようこそ!

4-Chloro-6-iodopyrimidine

Medicinal chemistry Organic synthesis Sequential diversification

4-Chloro-6-iodopyrimidine provides orthogonal C–I/C–Cl reactivity for chemoselective Suzuki-Miyaura coupling at C6 followed by SNAr amination at C4, circumventing the regioisomeric mixtures and extra purifications required with symmetric dihalo analogs. Ideal for streamlined synthesis of trisubstituted pyrimidine pharmacophores in JAK inhibitor and anticancer agent discovery programs.

Molecular Formula C4H2ClIN2
Molecular Weight 240.43 g/mol
CAS No. 258506-74-0
Cat. No. B1368910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodopyrimidine
CAS258506-74-0
Molecular FormulaC4H2ClIN2
Molecular Weight240.43 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1I)Cl
InChIInChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H
InChIKeyRVYPGXBNZPGMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-iodopyrimidine (CAS 258506-74-0): Technical Baseline and Procurement Context


4-Chloro-6-iodopyrimidine (CAS 258506-74-0) is a dihalogenated heterocyclic building block with the molecular formula C₄H₂ClIN₂, bearing chlorine at the C4 position and iodine at the C6 position of the pyrimidine ring. This substitution pattern confers orthogonal reactivity that enables sequential, site-selective functionalization under distinct reaction manifolds—a property not available from symmetric dihalo analogs such as 4,6-dichloropyrimidine (CAS 1193-21-1) or 4,6-diiodopyrimidine [1]. The differential leaving-group propensity between C–I and C–Cl bonds allows practitioners to exploit chemoselective cross-coupling at the iodo site while preserving the chloro substituent for subsequent nucleophilic aromatic substitution (SNAr) or additional metal-catalyzed transformations [2]. In palladium-catalyzed cross-coupling reactions of halopyrimidines with terminal acetylenes, 4-iodopyrimidines demonstrate superior reactivity compared to their 4-chloro counterparts, confirming that the iodine substituent functions as the more labile electrophilic handle [2]. This differentiated reactivity profile positions 4-chloro-6-iodopyrimidine as a strategic intermediate in the convergent synthesis of asymmetrically functionalized pyrimidine-containing pharmacophores and agrochemicals.

Why 4-Chloro-6-iodopyrimidine Cannot Be Substituted with Generic Dihalopyrimidines in Multi-Step Synthetic Routes


Procurement decisions that substitute 4-chloro-6-iodopyrimidine with symmetric dihalo analogs (e.g., 4,6-dichloropyrimidine or 4,6-dibromopyrimidine) fundamentally compromise synthetic efficiency and product specificity in multi-step routes requiring differentiated functionalization. In 4,6-dichloropyrimidine, the two chloro substituents exhibit only modest electronic differentiation in SNAr reactions: the C4 chlorine is more electrophilic than C6 due to resonance stabilization of the anionic Meisenheimer complex, allowing sequential displacement, but this kinetic preference is subtle (Hammett σₘ = 0.37 for C4 vs. 0.21 for C6) and requires precise temperature control to achieve regioselectivity [1]. Critically, both positions remain susceptible to the same reaction manifold (SNAr), precluding orthogonal reaction sequences where one site is addressed via cross-coupling while the other undergoes nucleophilic substitution. In contrast, the C–I bond in 4-chloro-6-iodopyrimidine exhibits markedly lower bond dissociation energy than C–Cl (approximately 50 kcal/mol for C–I vs. 79 kcal/mol for C–Cl in aromatic systems), enabling palladium-catalyzed oxidative addition to proceed selectively at the iodo position while the chloro site remains inert to coupling conditions [2]. Substituting with 4,6-diiodopyrimidine inverts the problem: both positions undergo rapid oxidative addition, generating symmetrical bis-coupled products and eliminating sequential diversification capability. The absence of orthogonal reactivity in symmetric dihalo analogs necessitates additional protection-deprotection steps or chromatographic separations of regioisomeric mixtures, directly inflating cost-per-successful-route and extending development timelines.

4-Chloro-6-iodopyrimidine: Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Reactivity Enables Site-Selective Sequential Functionalization

4-Chloro-6-iodopyrimidine provides a unique orthogonal reactivity profile wherein the C6–I bond undergoes selective oxidative addition in palladium-catalyzed cross-coupling reactions while the C4–Cl bond remains intact, enabling subsequent SNAr functionalization. In contrast, symmetric dihalo analogs such as 4,6-dichloropyrimidine lack this orthogonal dichotomy; both C4 and C6 positions participate in the same SNAr manifold, with only subtle kinetic differentiation (Hammett σₘ = 0.37 for C4 vs. 0.21 for C6) that necessitates stringent temperature control and often results in regioisomeric mixtures requiring chromatographic separation [1]. The bond dissociation energy difference between aromatic C–I (~50 kcal/mol) and C–Cl (~79 kcal/mol) underpins this chemoselectivity, as oxidative addition to Pd(0) proceeds readily at C–I while C–Cl remains inert under standard Suzuki or Sonogashira conditions [2].

Medicinal chemistry Organic synthesis Sequential diversification

Reactivity Superiority of 4-Iodopyrimidines over 4-Chloropyrimidines in Pd-Catalyzed Alkynylation

In palladium-catalyzed cross-coupling of halopyrimidines with terminal acetylenes, 2- and 4-iodopyrimidines exhibit superior reactivity compared to 2- and 4-chloropyrimidines. While the study did not directly evaluate 4-chloro-6-iodopyrimidine, the class-level inference establishes that the iodo substituent serves as the preferred electrophilic coupling partner under Pd catalysis, whereas the chloro substituent is comparatively unreactive [1]. This reactivity hierarchy directly informs the chemoselective coupling strategy at the C6 position of 4-chloro-6-iodopyrimidine, with the C4 chloro group remaining available for orthogonal transformations.

Sonogashira coupling Alkynylation Reactivity comparison

Preferential Performance of Chloropyrimidines in Suzuki Coupling over Iodo-, Bromo-, and Fluoro- Analogs

In a systematic evaluation of halogenated pyrimidine substrates for Suzuki-Miyaura cross-coupling, chloropyrimidines were demonstrated to be preferable over iodo-, bromo-, and fluoropyrimidines for achieving monophenyl, diphenyl, and triphenylpyrimidine products depending on reaction conditions [1]. This counterintuitive finding—chloro outperforming iodo in Suzuki coupling despite the weaker C–I bond—arises from the balanced reactivity of C–Cl bonds under Pd catalysis, which mitigates over-coupling and side-reaction pathways that plague iodo analogs. For 4-chloro-6-iodopyrimidine, this suggests that the C4 chloro site, rather than being merely a spectator group, may itself be a competent coupling partner under appropriate Suzuki conditions after the C6 iodo position has been functionalized.

Suzuki-Miyaura coupling Cross-coupling Substrate selection

Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki-Miyaura/Hydrodechlorination from 4-Chloro-6-Substituted Precursors

A two-step procedure for synthesizing 4-arylpyrimidines from inexpensive 4,6-dichloropyrimidine via Suzuki-Miyaura coupling followed by hydrodechlorination demonstrates the utility of 4-chloro-6-substituted pyrimidines as versatile intermediates. The cross-coupling of 4-chloro-6-substituted pyrimidines with various aryl and heteroaryl boronic acids furnished 4,6-disubstituted pyrimidines in acceptable yields [1]. 4-Chloro-6-iodopyrimidine, as a representative 4-chloro-6-substituted pyrimidine, enables this sequential functionalization paradigm without the need for hydrodechlorination at the iodo position, as the C–I bond serves as the initial coupling site.

Sequential functionalization 4,6-Disubstituted pyrimidines Hydrodechlorination

Regioselective SNAr and Suzuki Functionalization of Polyhalopyrimidines for Trisubstituted Scaffolds

An efficient, regioselective approach to the synthesis of trisubstituted pyrimidines was developed using sequential functionalization of commercially available polyhalopyrimidines. The method leverages differential halogen reactivity to achieve sequential substitution, providing target compounds in moderate to good overall yields . 4-Chloro-6-iodopyrimidine embodies the polyhalopyrimidine scaffold principle, with the pronounced reactivity difference between C–I and C–Cl bonds offering predictable, programmable functionalization sequences without competing reaction pathways.

Trisubstituted pyrimidines Regioselectivity Polyhalopyrimidines

4-Chloro-6-iodopyrimidine: Evidence-Driven Application Scenarios for Procurement Decision-Making


Convergent Synthesis of Asymmetrically Functionalized Kinase Inhibitor Cores

The orthogonal reactivity of 4-chloro-6-iodopyrimidine directly addresses a key bottleneck in kinase inhibitor discovery: the need for efficient, regioselective installation of two distinct substituents at the C4 and C6 positions of the pyrimidine core. The C6 iodo site undergoes chemoselective Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to install the first diversity element, while the C4 chloro site remains intact for subsequent SNAr amination to introduce amine-containing pharmacophores [1]. This sequential, protection-free route avoids the regioisomeric mixtures and chromatographic separations that plague symmetric dihalo starting materials, reducing synthetic step count and accelerating structure-activity relationship (SAR) exploration. Procurement of 4-chloro-6-iodopyrimidine over 4,6-dichloropyrimidine is justified when the target scaffold requires C6 arylation followed by C4 amination, as the latter would necessitate additional protection or separation steps, increasing both material costs and development time .

Multi-Step Synthesis of Trisubstituted Pyrimidine Pharmacophores via Programmed Halogen Reactivity

For medicinal chemistry programs targeting trisubstituted pyrimidines—common motifs in JAK inhibitors, PI4K inhibitors, and anticancer agents—4-chloro-6-iodopyrimidine serves as the foundational building block for programmed, sequential functionalization. The established regioselective synthetic paradigm for polyhalopyrimidines enables predictable C6 cross-coupling (via the iodo site), followed by C4 SNAr (via the chloro site), and subsequent additional functionalization if other reactive handles are introduced [1]. This programmed approach yields structurally complex pyrimidine pharmacophores in moderate to good overall yields without requiring extensive protecting group chemistry. The predictable reactivity hierarchy minimizes optimization time and maximizes synthetic throughput in lead optimization campaigns. Procurement of 4-chloro-6-iodopyrimidine is strategically indicated when the synthetic route demands a differentiated leaving-group pair to establish two distinct C–C and C–N bonds in a controlled sequence .

Building Block for 4,6-Diarylpyrimidine Libraries with Controlled Substitution Patterns

The synthesis of unsymmetrical 4,6-diarylpyrimidines—structural motifs prevalent in biologically active compounds—is efficiently achieved using 4-chloro-6-iodopyrimidine as the central scaffold. The iodo substituent at C6 undergoes Suzuki coupling with a first aryl boronic acid, after which the chloro substituent at C4 can be cross-coupled with a second, structurally distinct aryl boronic acid under modified conditions [1]. This strategy, validated by the successful cross-coupling of 4-chloro-6-substituted pyrimidines to yield 4,6-disubstituted products in acceptable yields, enables the construction of structurally diverse libraries for high-throughput biological screening. In contrast, symmetric dihalo starting materials would require either stoichiometric control (risking statistical product mixtures) or protection strategies to achieve the same unsymmetrical substitution pattern. Procurement of 4-chloro-6-iodopyrimidine for library synthesis reduces the number of unique building blocks required and simplifies purification workflows, directly lowering cost-per-compound in hit-to-lead and lead optimization programs .

Synthesis of Pyrazolopyrimidine-Derived JAK and PI4K Inhibitor Intermediates

Recent patent literature, including US20240150364A1 covering pyrazolopyrimidine JAK inhibitor compounds, highlights the central role of functionalized pyrimidines as core scaffolds in kinase-targeted therapeutics [1]. 4-Chloro-6-iodopyrimidine provides a direct entry point to these fused heterocyclic systems through sequential functionalization: the C6 iodo position can be elaborated with amine-containing nucleophiles or aryl groups, while the C4 chloro position serves as a handle for cyclization with aminopyrazole derivatives to form the pyrazolo[1,5-a]pyrimidine or pyrazolo[4,3-d]pyrimidine cores . The ability to independently address the C4 and C6 positions under orthogonal conditions allows medicinal chemists to explore diverse substitution patterns on the pyrazolopyrimidine scaffold without redesigning the core synthesis for each analog. For procurement decisions in kinase inhibitor discovery programs, 4-chloro-6-iodopyrimidine offers greater synthetic flexibility and reduced route re-optimization burden compared to using pre-functionalized or symmetrically halogenated pyrimidine starting materials [1].

Quote Request

Request a Quote for 4-Chloro-6-iodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.